3-(4-Methoxy-2-methylphenyl)propan-1-ol

Lipophilicity Medicinal Chemistry Physicochemical Profiling

3-(4-Methoxy-2-methylphenyl)propan-1-ol (CAS 568596-18-9) is a primary alcohol belonging to the benzenepropanol class, with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. Its structure features a phenyl ring substituted with a methoxy group at the para-position and a methyl group at the ortho-position relative to the propan-1-ol side chain, as characterized by its InChIKey HWRDKSIYSGXRRS-UHFFFAOYSA-N.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 568596-18-9
Cat. No. B1426123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-2-methylphenyl)propan-1-ol
CAS568596-18-9
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)CCCO
InChIInChI=1S/C11H16O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyHWRDKSIYSGXRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-2-methylphenyl)propan-1-ol (CAS 568596-18-9): Core Physicochemical and Procurement Profile


3-(4-Methoxy-2-methylphenyl)propan-1-ol (CAS 568596-18-9) is a primary alcohol belonging to the benzenepropanol class, with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol [1]. Its structure features a phenyl ring substituted with a methoxy group at the para-position and a methyl group at the ortho-position relative to the propan-1-ol side chain, as characterized by its InChIKey HWRDKSIYSGXRRS-UHFFFAOYSA-N [1]. Computed physicochemical properties, including an XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 29.5 Ų, and a rotatable bond count of 4, establish its baseline profile as a moderately lipophilic building block [1]. Commercial availability from suppliers such as AKSci and LeYan typically specifies a purity of 95% .

Why Structural Analogs of 3-(4-Methoxy-2-methylphenyl)propan-1-ol Cannot Be Directly Substituted: The Role of Ortho-Methyl/Para-Methoxy Synergy


Generic substitution with close analogs such as 3-(4-methoxyphenyl)propan-1-ol (lacking the ortho-methyl group) or 3-(2-methylphenyl)propan-1-ol (lacking the para-methoxy group) is not a 1:1 functional replacement due to the synergistic effect of the dual substitution on critical physicochemical properties and potential biological interactions [1][2]. The presence of both the electron-donating methoxy and the sterically hindering methyl group on the aromatic ring significantly alters the compound's lipophilicity, molecular shape, and potential for site-specific derivatization, which are key determinants in applications such as medicinal chemistry scaffold optimization or synthetic intermediate design . The following quantitative evidence guide details these verifiable points of differentiation to inform scientific selection and procurement.

Quantitative Differentiation of 3-(4-Methoxy-2-methylphenyl)propan-1-ol from Key Comparators: A Data-Driven Guide for Scientists and Procurement


Moderate Lipophilicity (XLogP3 = 2.2): Differentiated from Less Substituted Analogs

The XLogP3 value for 3-(4-Methoxy-2-methylphenyl)propan-1-ol is 2.2 [1]. In contrast, the des-methyl analog 3-(4-methoxyphenyl)propan-1-ol has an XLogP3 of 2.1, while the des-methoxy analog 3-(2-methylphenyl)propan-1-ol has an XLogP3 of 2.7 [2][3]. The target compound exhibits a lipophilicity profile distinct from both single-substituted analogs, which can influence membrane permeability, solubility, and protein binding in a biological context [1].

Lipophilicity Medicinal Chemistry Physicochemical Profiling

Unique Dual Hydrogen Bond Acceptor Profile: Implications for Molecular Recognition

3-(4-Methoxy-2-methylphenyl)propan-1-ol possesses 2 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), with a topological polar surface area (TPSA) of 29.5 Ų [1]. The des-methoxy analog, 3-(2-methylphenyl)propan-1-ol, has only 1 HBA and a TPSA of 20.2 Ų, as it lacks the oxygen atom in the methoxy group [2]. The positionally isomeric 1-(4-methoxy-2-methylphenyl)propan-1-ol has the same HBA count (2) but a different molecular geometry due to the branched propanol chain [3].

Hydrogen Bonding Molecular Recognition Scaffold Design

Rotatable Bond Flexibility Differentiated from Positional Isomers

The target compound has a rotatable bond count of 4, as computed by Cactvs 3.4.6.11 and published in PubChem [1]. This is higher than the positional isomer 1-(4-methoxy-2-methylphenyl)propan-1-ol, which has only 3 rotatable bonds due to the hydroxyl group being directly attached to the benzylic carbon [2]. The increased flexibility may influence the compound's ability to adopt bioactive conformations in target binding pockets or affect its entropic contribution to binding free energy.

Conformational Flexibility Ligand Efficiency ADME Properties

Commercial Purity Specification and Research-Use-Only Classification

Commercially, 3-(4-Methoxy-2-methylphenyl)propan-1-ol is available with a minimum purity specification of 95%, as indicated by suppliers AKSci and LeYan . This product is explicitly intended for research and development use only and must be handled by technically qualified persons; it is not intended for use in foods, cosmetics, drugs, or consumer products . This contrasts with some positional isomers that may have broader commercial or flavor/fragrance applications, underscoring its role as a specialized research chemical.

Purity Procurement Quality Control

Potential for Selective Derivatization via Primary Alcohol Functionality

The primary alcohol group in 3-(4-Methoxy-2-methylphenyl)propan-1-ol is a versatile synthetic handle for reactions such as oxidation, esterification, and tosylation, enabling the construction of more complex molecules [1]. While specific comparative reaction rate data are not available in the primary literature, the ortho-methyl group is known to introduce steric hindrance that can modulate the reactivity of the propanol side chain in subsequent transformations, a feature absent in 3-(4-methoxyphenyl)propan-1-ol .

Synthetic Intermediate Derivatization Building Block

Optimized Application Scenarios for 3-(4-Methoxy-2-methylphenyl)propan-1-ol Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Optimization Requiring Moderate Lipophilicity and Dual H-Bond Acceptors

In medicinal chemistry programs where fine-tuning of lipophilicity (XLogP3 ~2.2) and hydrogen-bonding capacity is critical, this compound serves as a superior starting scaffold compared to the less substituted analogs. The distinct XLogP3 value of 2.2, which differs from the 4-methoxy (2.1) and 2-methyl (2.7) analogs [1][2], allows for improved control over membrane permeability and off-target binding. Furthermore, the presence of two H-bond acceptors (vs. one for the des-methoxy analog) expands the pharmacophore space .

Synthetic Intermediate for Sterically Hindered or Conformationally Flexible Derivatives

The primary alcohol handle combined with the ortho-methyl group offers a unique synthetic profile. The ortho-methyl group provides steric hindrance that can be exploited for regioselective reactions or to stabilize specific conformations during subsequent derivatization steps [1]. Additionally, the 4 rotatable bonds confer conformational flexibility [2], which may be advantageous when exploring structure-activity relationships (SAR) where a flexible linker is desired between the aromatic core and a terminal functional group.

Research Programs Requiring Traceable, High-Purity Building Blocks with Defined RUO Status

For academic or industrial research groups requiring a well-characterized starting material with a guaranteed minimum purity of 95% and a clear research-use-only (RUO) classification, this compound provides a compliant and reliable option [1][2]. The explicit RUO status and defined purity specification from suppliers like AKSci and LeYan ensure that the compound meets the stringent quality and regulatory expectations for controlled laboratory investigations, distinguishing it from less rigorously specified or multi-use commercial chemicals [1].

Targeted Synthesis of Anticancer or Differentiation-Inducing Lead Compounds

Patent and research literature indicate that derivatives of 3-(4-Methoxy-2-methylphenyl)propan-1-ol and structurally related arylpropanols have been explored for their ability to arrest proliferation and induce differentiation in undifferentiated cancer cells, as well as for anti-proliferative activity against various cancer cell lines (e.g., leukemia, breast, ovarian) [1][2]. While specific IC50 values for the exact compound are not detailed in the primary literature, this class-level evidence supports its use as a privileged scaffold for the synthesis of novel anticancer agents.

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